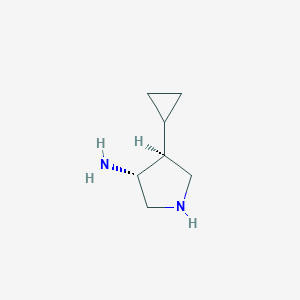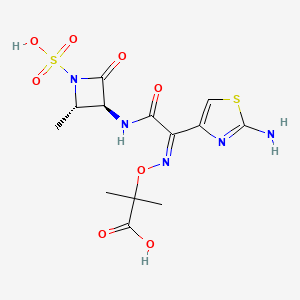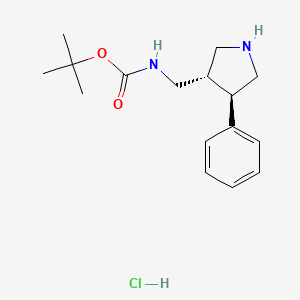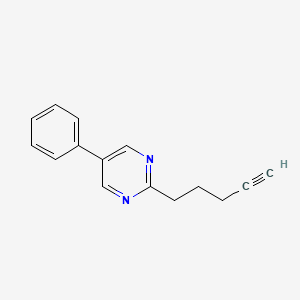
(3R,4S)-4-Cyclopropylpyrrolidin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(3R,4S)-4-Cyclopropylpyrrolidin-3-amine” is a compound with a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms. The “3R,4S” notation indicates the configuration of the chiral centers in the molecule. The cyclopropyl group is attached to the 4th carbon of the pyrrolidine ring .
Synthesis Analysis
The synthesis of similar compounds often involves reactions like reductive amination, where a carbonyl compound (like a ketone or aldehyde) is reacted with an amine in the presence of a reducing agent .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrrolidine ring, which is a type of secondary amine. The cyclopropyl group is a three-membered carbon ring, which introduces strain into the molecule and can affect its reactivity .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. The amine group might participate in acid-base reactions, and could also be involved in various organic reactions, such as alkylation. The cyclopropyl group, due to its ring strain, could undergo ring-opening reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on factors like its molecular structure and the presence of functional groups. For instance, the presence of the amine group could make the compound a base in certain reactions .Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(3R,4S)-4-cyclopropylpyrrolidin-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2/c8-7-4-9-3-6(7)5-1-2-5/h5-7,9H,1-4,8H2/t6-,7+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUTCPZJZTPTYJI-RQJHMYQMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2CNCC2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1[C@H]2CNC[C@@H]2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3R,4S)-4-Cyclopropylpyrrolidin-3-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





